1,5-Dichloro-4-methoxyisoquinoline
Description
1,5-Dichloro-4-methoxyisoquinoline is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 5 and a methoxy group at position 2. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and substitution patterns significantly influence their chemical reactivity, solubility, and biological activity. This compound is synthesized via methods involving halogenation and methoxylation of the isoquinoline core, as exemplified by processes for related 1-chloro-4-methoxyisoquinolines .
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1,5-dichloro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-5-13-10(12)6-3-2-4-7(11)9(6)8/h2-5H,1H3 |
InChI Key |
KTISORPYYPFYOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers: 1,7-Dichloro-4-methoxyisoquinoline
A key positional isomer, 1,7-dichloro-4-methoxyisoquinoline, differs in the placement of the second chlorine atom (position 7 vs. 5). This structural variation alters electronic distribution and steric interactions:
- Electronic Effects : The 1,5-dichloro configuration creates a para-dichloro motif on the benzene ring, intensifying electron withdrawal compared to the 1,7-isomer. This may influence reactivity in nucleophilic aromatic substitution or catalytic coupling reactions.
- Solubility : Both isomers exhibit low aqueous solubility due to hydrophobic chloro groups, but the 1,5-isomer’s symmetry could facilitate crystallinity, as seen in analogs with para-substituted halogens .
Halogenated Isoquinolines: 1-Chloro-4-methoxyisoquinoline
The mono-chlorinated analog 1-chloro-4-methoxyisoquinoline lacks the 5-chloro substituent. Key differences include:
- Synthetic Utility: Mono-chlorinated derivatives are intermediates in synthesizing complex molecules, as evidenced by patents describing their use in pharmaceutical precursors .
Functional Group Variations: Hydroxy vs. Methoxy Substituents
Compounds such as 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide () highlight the impact of hydroxyl and N-oxide groups:
- Hydrogen Bonding : Hydroxy groups enhance solubility and metal-chelating capacity, unlike methoxy or chloro substituents.
- Spectroscopic Signatures: The N-oxide group in ’s compound shifts NMR signals (e.g., C-1 at δC 138.9 vs. δC ~125–135 for non-oxidized isoquinolines), suggesting that chloro substituents in 1,5-dichloro-4-methoxyisoquinoline would similarly deshield adjacent carbons .
Heterocyclic Cores: Benzothiazepinone Derivatives
describes 7-chloro-6-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , which shares chloro and methoxy groups but features a sulfur-containing heterocycle. Comparisons include:
- Ring Strain: The seven-membered benzothiazepinone core introduces conformational flexibility, unlike the rigid isoquinoline system.
- Biological Activity: Benzothiazepinones are explored for cardiovascular applications, whereas halogenated isoquinolines are often investigated as kinase inhibitors or antimicrobial agents.
Research Implications and Gaps
- Synthetic Challenges: The dichloro substitution in this compound may complicate regioselective reactions, necessitating advanced catalysts or protective strategies.
- Biological Screening: Limited data exist on its pharmacological activity compared to hydroxylated analogs (e.g., ) or benzothiazepinones ().
- Spectroscopic Characterization : Further NMR/X-ray studies are needed to correlate substituent positions with electronic environments.
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